molecular formula C12H12O3 B14254246 2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- CAS No. 391928-90-8

2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)-

Cat. No.: B14254246
CAS No.: 391928-90-8
M. Wt: 204.22 g/mol
InChI Key: FGPOYAHTOOSZOU-LBPRGKRZSA-N
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Description

2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- is an organic compound belonging to the pyranone family. This compound is characterized by a pyran ring fused with a lactone structure and a phenylmethoxy group attached at the second position. The (2S) configuration indicates the stereochemistry of the molecule, which is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- can be achieved through various methods. One common approach involves the oxidative gold catalysis of alkynes, leading to the formation of an α-oxo gold carbene intermediate. This intermediate undergoes intramolecular C–H insertions to form the desired pyranone structure . Another method includes the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant, which selectively affords 6-hydroxy-2H-pyran-3(6H)-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidative gold catalysis due to its efficiency and high yield. The process is optimized to ensure minimal structural prefunctionalization and rapid construction of functionalized polycyclic systems .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 6-hydroxy-2H-pyran-3(6H)-ones and other functionalized pyranone derivatives .

Scientific Research Applications

2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to participate in nucleophilic addition reactions, forming stable adducts with biological molecules. The pathways involved include oxidative stress response and enzyme inhibition, which contribute to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- is unique due to its phenylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

391928-90-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(6S)-6-phenylmethoxy-2H-pyran-5-one

InChI

InChI=1S/C12H12O3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-7,12H,8-9H2/t12-/m0/s1

InChI Key

FGPOYAHTOOSZOU-LBPRGKRZSA-N

Isomeric SMILES

C1C=CC(=O)[C@@H](O1)OCC2=CC=CC=C2

Canonical SMILES

C1C=CC(=O)C(O1)OCC2=CC=CC=C2

Origin of Product

United States

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